molecular formula C16H26N2O5S B11635202 2,6-Dimethoxy-4-{[4-(propylsulfonyl)piperazin-1-yl]methyl}phenol

2,6-Dimethoxy-4-{[4-(propylsulfonyl)piperazin-1-yl]methyl}phenol

Cat. No.: B11635202
M. Wt: 358.5 g/mol
InChI Key: MTUKYPIKOGCPME-UHFFFAOYSA-N
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Description

2,6-DIMETHOXY-4-{[4-(PROPANE-1-SULFONYL)PIPERAZIN-1-YL]METHYL}PHENOL is a complex organic compound with a unique structure that includes a phenol group substituted with methoxy groups and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-DIMETHOXY-4-{[4-(PROPANE-1-SULFONYL)PIPERAZIN-1-YL]METHYL}PHENOL typically involves multiple stepsThe piperazine moiety is then introduced via nucleophilic substitution reactions, often using piperazine derivatives and appropriate sulfonylating agents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2,6-DIMETHOXY-4-{[4-(PROPANE-1-SULFONYL)PIPERAZIN-1-YL]METHYL}PHENOL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce sulfides .

Scientific Research Applications

2,6-DIMETHOXY-4-{[4-(PROPANE-1-SULFONYL)PIPERAZIN-1-YL]METHYL}PHENOL has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2,6-DIMETHOXY-4-{[4-(PROPANE-1-SULFONYL)PIPERAZIN-1-YL]METHYL}PHENOL involves its interaction with specific molecular targets. The piperazine moiety can interact with various receptors or enzymes, modulating their activity. The methoxy groups and phenol ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-DIMETHOXY-4-{[4-(PROPANE-1-SULFONYL)PIPERAZIN-1-YL]METHYL}PHENOL is unique due to the presence of the piperazine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C16H26N2O5S

Molecular Weight

358.5 g/mol

IUPAC Name

2,6-dimethoxy-4-[(4-propylsulfonylpiperazin-1-yl)methyl]phenol

InChI

InChI=1S/C16H26N2O5S/c1-4-9-24(20,21)18-7-5-17(6-8-18)12-13-10-14(22-2)16(19)15(11-13)23-3/h10-11,19H,4-9,12H2,1-3H3

InChI Key

MTUKYPIKOGCPME-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)CC2=CC(=C(C(=C2)OC)O)OC

Origin of Product

United States

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